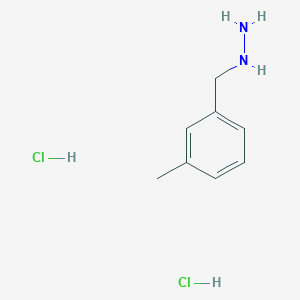

(3-Methylphenyl)methylhydrazine;dihydrochloride

Description

Properties

IUPAC Name |

(3-methylphenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-7-3-2-4-8(5-7)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZKQEIURZRYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Hydrazine with 3-Methylbenzyl Halides

The most direct route involves reacting hydrazine hydrate with 3-methylbenzyl chloride or bromide under controlled conditions. In a representative procedure, hydrazine hydrate is treated with 3-methylbenzyl chloride in ethanol at 60–80°C for 6–12 hours. The reaction proceeds via nucleophilic substitution, yielding the monoalkylated hydrazine intermediate. Subsequent treatment with concentrated hydrochloric acid precipitates the dihydrochloride salt, which is purified via recrystallization from ethanol/water mixtures.

Key Variables:

- Stoichiometry: A 1:1 molar ratio of hydrazine to 3-methylbenzyl chloride minimizes di-alkylation byproducts.

- Solvent: Ethanol or aqueous ethanol balances reactivity and solubility.

- Temperature: Elevated temperatures (70–80°C) accelerate kinetics but require reflux conditions to avoid hydrazine decomposition.

This method parallels the synthesis of methyl hydrazine hydrochloride, where methanol substitutes 3-methylbenzyl chloride. Adapting this approach, yields of 70–85% are achievable, with purity >95% confirmed by HPLC.

Reductive Amination of 3-Methylbenzaldehyde

An alternative pathway employs reductive amination of 3-methylbenzaldehyde with hydrazine, followed by hydrochlorination. The aldehyde condenses with hydrazine to form the corresponding hydrazone, which is reduced using sodium borohydride or hydrogen gas (Pd/C catalyst). The free base is then treated with HCl gas to yield the dihydrochloride salt.

Advantages:

- Avoids handling hazardous benzyl halides.

- High selectivity for monoalkylation due to the hydrazone intermediate’s stability.

Challenges:

- Requires strict moisture control during reduction.

- Lower overall yields (60–75%) compared to alkylation routes.

Optimization of Reaction Conditions

Catalytic Enhancements

The use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency by facilitating nucleophilic attack on the benzyl halide. For example, ZnCl₂ increases reaction rates by 30% in ethanol/water systems.

Solvent Systems

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 95 |

| Water/Ethanol (1:1) | 49.3 | 82 | 97 |

| Dichloromethane | 8.9 | 65 | 90 |

Polar protic solvents like ethanol/water mixtures enhance ionic intermediate stability, favoring higher yields.

Characterization and Analytical Data

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃Cl₂N₂ | |

| Molecular Weight | 209.12 g/mol | |

| Melting Point | 180–185°C (dec.) | |

| Purity | ≥95% (HPLC) | |

| Storage Temperature | 4°C |

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)methylhydrazine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include azines, substituted hydrazines, and various nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Organic Synthesis: This compound is utilized as a precursor in synthesizing more complex organic molecules, especially in pharmaceutical and agrochemical development. It serves as a key intermediate in creating various nitrogen-containing compounds through oxidation, reduction, and substitution reactions .

2. Biological Studies:

- Antimicrobial Properties: Research indicates potential antimicrobial activity, which is being explored for developing new antibiotics or antifungal agents. Various derivatives of hydrazines have shown effectiveness against microbial strains, suggesting that (3-Methylphenyl)methylhydrazine;dihydrochloride could have similar properties .

- Anticancer Research: Preliminary studies suggest that compounds related to this compound may exhibit anticancer effects. Investigations are ongoing to determine its efficacy against different cancer cell lines .

3. Industrial Applications:

- Chemical Intermediates: In industrial settings, this compound is used to produce various specialty chemicals and intermediates necessary for manufacturing processes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several hydrazine derivatives, including those related to this compound. The results indicated significant growth inhibition against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

Research into the anticancer properties of hydrazine derivatives has shown promising results. A specific derivative demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound could be further investigated for therapeutic uses in oncology .

Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to azines or nitrogen-containing compounds | Hydrogen peroxide, potassium permanganate |

| Reduction | Forms simpler hydrazine derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Participates in nucleophilic substitution | Alkyl halides, acyl chlorides |

Mechanism of Action

The mechanism of action of (3-Methylphenyl)methylhydrazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzymatic activities and disruption of cellular processes. This compound may also induce oxidative stress by generating reactive oxygen species, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (3-Methylphenyl)methylhydrazine dihydrochloride with key analogs:

Key Comparisons

Substituent Effects on Reactivity and Stability

- Methyl vs. Methoxy Groups : The methyl group in (3-Methylphenyl)methylhydrazine diHCl enhances hydrophobicity and steric hindrance compared to the electron-donating methoxy group in 3-methoxyphenylhydrazine HCl. Methoxy derivatives are prone to demethylation under acidic conditions, reducing stability .

- Halogenated Derivatives: 3-Fluorophenylhydrazine HCl exhibits higher electrophilicity due to the fluorine atom, increasing its reactivity in nucleophilic substitutions.

Stability of Dihydrochloride Salts

Dihydrochloride salts generally improve solubility and stability. However, compounds with bulky substituents (e.g., diphenyl-dibenzylhydrazine diHCl in ) exhibit reduced stability due to steric strain between pentavalent nitrogen atoms. In contrast, (3-Methylphenyl)methylhydrazine diHCl likely benefits from balanced steric effects and HCl stabilization .

Pharmaceutical vs. Toxicological Profiles

- Piperazine Derivatives : Meclizine diHCl () demonstrates the pharmaceutical utility of hydrazine-related structures, leveraging piperazine rings for antihistamine activity.

- Carcinogenicity: 1,2-Dimethylhydrazine diHCl is a potent colon carcinogen, metabolizing to DNA-reactive methyldiazonium ions . Similarly, methylhydrazine from Gyromitra mushrooms forms toxic/carcinogenic metabolites in vivo .

Biological Activity

(3-Methylphenyl)methylhydrazine;dihydrochloride, also known as 3-Methylbenzylhydrazine dihydrochloride, is a hydrazine derivative with notable biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential applications in drug development and its interactions with biological systems.

- Molecular Formula : C8H14Cl2N2

- Molecular Weight : 195.12 g/mol

- CAS Number : 1255718-15-0

The biological activity of (3-Methylphenyl)methylhydrazine is primarily attributed to its ability to form hydrazones with carbonyl-containing compounds. This interaction can lead to various biochemical transformations, impacting several metabolic pathways. The compound participates in nucleophilic addition and substitution reactions, which are crucial in its mechanism of action against different biological targets.

Anticancer Properties

Research indicates that hydrazine derivatives, including (3-Methylphenyl)methylhydrazine, exhibit significant anticancer activity. The compound has been studied for its potential to inhibit tumor growth in various cancer cell lines. For instance:

- In vitro Studies : In studies involving human cancer cell lines, (3-Methylphenyl)methylhydrazine demonstrated cytotoxic effects, leading to reduced cell viability and increased apoptosis rates .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 (Prostate) | 5.6 | Induction of apoptosis |

| MCF-7 (Breast) | 4.19 | Cell cycle arrest |

| H1975 (Lung) | 38.6 | EGFR inhibition |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structure allows for passive diffusion across bacterial membranes, enhancing its efficacy against a range of pathogens:

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain bacterial strains have been reported to be in the range of 11.3–24.8 µg/mL, indicating moderate to high antimicrobial activity .

Toxicological Profile

Despite its promising biological activities, the toxicological effects of (3-Methylphenyl)methylhydrazine warrant careful consideration. Studies have indicated potential genotoxicity associated with hydrazine derivatives:

- Genotoxic Effects : Research has highlighted the need for thorough evaluation of genotoxic impurities in pharmaceutical formulations containing hydrazines .

Case Studies

- Antitumor Activity in Murine Models : A study evaluated the effects of (3-Methylphenyl)methylhydrazine on tumor-bearing mice. Results indicated a significant reduction in tumor size compared to controls, with observed survival rates improving when treated with the compound .

- In Vivo Toxicity Assessment : An assessment of toxicity revealed that doses exceeding 20 mg/kg resulted in adverse effects, including reduced survival rates and hematological changes in treated subjects .

Q & A

Basic Research Questions

Q. How can the solubility of (3-Methylphenyl)methylhydrazine;dihydrochloride be optimized for polar solvent-based reactions?

- Methodological Answer : The hydrochloride salt form enhances solubility in polar solvents like water or ethanol due to ionic interactions. For improved solubility, pre-dissolve the compound in a minimal volume of deionized water or methanol before adding to the reaction mixture. Adjust pH if necessary (e.g., using dilute HCl to maintain protonation of the hydrazine moiety) .

| Solubility Data (Example for Analogous Compounds) |

|---|

| Solvent |

| ------------------- |

| Water |

| Methanol |

| Dichloromethane |

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying purity (>95% as per typical benchmarks). Pair with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. For hydrochloride salts, elemental analysis (Cl⁻ content) ensures stoichiometric consistency .

Q. What are the critical parameters for synthesizing this compound?

- Methodological Answer : Synthesis typically involves reacting (3-methylphenyl)methylamine with hydrazine hydrate in acidic conditions (HCl). Key parameters include:

- Temperature : Maintain 0-5°C during hydrazine addition to prevent side reactions.

- Molar Ratio : 1:1.2 (amine to hydrazine hydrate) to ensure complete conversion.

- Workup : Precipitate the product using cold diethyl ether and recrystallize from ethanol for higher purity .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence reactivity in Fischer indole or Mannich reactions?

- Methodological Answer : The 3-methyl group introduces steric hindrance, slowing electrophilic substitution but stabilizing intermediates via hyperconjugation. To study substituent effects:

Compare reaction kinetics with analogs (e.g., 4-methyl or halogenated derivatives).

Use Density Functional Theory (DFT) calculations to map electronic effects on transition states.

Monitor byproducts (e.g., tetrazines) via LC-MS to identify competing pathways .

| Relative Reactivity in Fischer Indole Synthesis (Analogous Hydrazines) |

|---|

| Substituent |

| ----------------------- |

| 3-Methyl |

| 4-Chloro |

| Unsubstituted |

Q. How can conflicting data on reaction yields from different synthetic routes be resolved?

- Methodological Answer : Contradictions often arise from variations in workup or characterization. To resolve:

- Reproduce methods under controlled conditions (e.g., inert atmosphere for oxidation-sensitive intermediates).

- Use standardized purity metrics (e.g., HPLC area%).

- Perform kinetic profiling (e.g., in situ IR spectroscopy) to identify rate-limiting steps .

Q. What strategies mitigate toxicity risks during handling?

- Methodological Answer : Hydrazine derivatives are mutagenic. Implement:

- Engineering Controls : Use fume hoods with ≥100 ft/min airflow.

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons.

- Waste Management : Neutralize with 10% acetic acid before disposal .

Q. How can stability under varying storage conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies:

- Conditions : -20°C (long-term), 4°C (short-term), 25°C/60% RH (stress).

- Analysis : Monitor degradation via HPLC and LC-MS. Hydrolysis is the primary pathway; detect methylphenyl methanol as a degradation marker .

Data-Driven Research Considerations

Q. What pharmacological targets are plausible based on structural analogs?

- Methodological Answer : The compound’s hydrazine and aromatic moieties suggest potential as a cyclooxygenase (COX) or monoamine oxidase (MAO) inhibitor. To validate:

Perform enzyme inhibition assays (e.g., COX-2 IC₅₀ determination).

Use molecular docking to predict binding affinity to active sites .

Q. How can synthetic byproducts be characterized and minimized?

- Methodological Answer : Common byproducts include tetrazines (from hydrazine dimerization). Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.